molecular formula C20H23N7O B6475896 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline CAS No. 2640835-56-7

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline

Cat. No. B6475896
CAS RN: 2640835-56-7
M. Wt: 377.4 g/mol
InChI Key: KPIRZHKVZNTNSO-UHFFFAOYSA-N
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Description

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline (4-MPQ) is a novel synthetic molecule that has been studied for its potential applications in a variety of scientific research areas. 4-MPQ has been found to possess unique properties that make it attractive for use in lab experiments, including its ability to interact with numerous proteins and its selectivity for certain types of biochemical and physiological effects.

Scientific Research Applications

Herbicide Discovery:

The lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) has demonstrated herbicidal activity against Phalaris minor , a weed commonly found in wheat crop fields. Phalaris minor has developed resistance to various herbicides, including isoproturon. Computational studies prioritized ELC5 as a promising herbicide candidate based on binding affinity and inhibition constants. Molecular dynamics simulations and binding free energy calculations confirmed its stability and favorable binding to the D1 protein of photosystem-II (PS-II) in the weed. Experimental evaluation validated ELC5’s efficacy against Phalaris minor .

LRRK2 Biology Investigation:

A series of pyrrolopyrimidines were optimized to create a highly selective and brain-penetrant compound. This compound serves as a valuable tool for studying both central and peripheral biology related to LRRK2 , a protein associated with Parkinson’s disease .

Antibacterial, Antifungal, and Antimycobacterial Activities:

Novel 4,6-disubstituted 3-phenylquinazoline derivatives were synthesized and evaluated for their biological activities. These compounds were tested for antibacterial, antifungal, antimycobacterial, and cytotoxic effects. Their potential as antimicrobial agents warrants further investigation .

Potent LRRK2 Inhibitors:

A novel series of potent LRRK2 inhibitors was discovered and optimized. The focus was on improving kinome selectivity using a surrogate crystallography approach. These inhibitors hold promise for therapeutic interventions related to Parkinson’s disease and other LRRK2-associated conditions .

Anti-Tubercular Agents:

A set of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives was designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Among these compounds, some exhibited promising results as potential anti-TB agents .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetPhosphatidylinositol-3-kinase (PI3K) , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

Based on its structural similarity to other compounds, it can be inferred that it may inhibit the pi3k/akt signaling pathway . This inhibition could potentially lead to the suppression of cell proliferation and induction of apoptosis, thereby exerting anti-cancer effects.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival, growth, proliferation, angiogenesis, metabolism, and resistance to apoptosis. Therefore, its inhibition could lead to the suppression of these processes, particularly in cancer cells where this pathway is often overactive.

Result of Action

The molecular and cellular effects of the compound’s action would likely include the suppression of cell proliferation and induction of apoptosis in cancer cells, given its potential role as a PI3K inhibitor . This could result in the reduction of tumor size and potentially the prevention of metastasis.

properties

IUPAC Name

4-[6-(4-quinazolin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRZHKVZNTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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